molecular formula C19H15NO7 B2487073 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 304693-84-3

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

Cat. No.: B2487073
CAS No.: 304693-84-3
M. Wt: 369.329
InChI Key: HLXBCAAKIYNUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity chemical, 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate, is a specialized benzo[b]furan derivative designed for advanced research and development. The compound's structure integrates two key moieties: an ethoxycarbonyl group and a 3-nitrobenzoate ester, attached to a benzo[b]furan scaffold. This unique architecture makes it a valuable bifunctional synthetic intermediate, particularly in medicinal chemistry for the construction of more complex molecules. Its primary research application lies in its potential as a key building block for the synthesis of novel pharmacologically active compounds. Researchers can utilize the reactivity of the ester groups for further functionalization, such as hydrolysis, amidation, or nucleophilic substitution, to create diverse libraries of furan-containing structures. These structures are of significant interest in the exploration of new therapeutic agents, given the prevalence of the benzo[b]furan core in molecules with a wide range of biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-8-7-14(10-15(16)17)27-18(21)12-5-4-6-13(9-12)20(23)24/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBCAAKIYNUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a benzo[b]furan moiety substituted with ethoxycarbonyl and nitrobenzoate groups. This structural complexity contributes to its diverse biological activities.

1. Anticancer Activity

Research indicates that benzo[b]furan derivatives exhibit significant anticancer properties. For instance, a review of various benzo[b]furan derivatives highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. In particular, compounds with nitrobenzoate groups have been noted for their enhanced anticancer effects due to their ability to interfere with cellular signaling pathways involved in cancer progression .

Table 1: Summary of Anticancer Activities of Benzo[b]furan Derivatives

Compound NameMechanism of ActionCell Line TestedIC50 (µM)
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furanInduces apoptosis via caspase activationMCF-7 (breast cancer)12.5
Nitrobenzoate compound X8Inhibits tubulin polymerizationA549 (lung cancer)15.0
3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoateInhibits proliferation and induces apoptosisHeLa (cervical cancer)10.0

The mechanisms by which 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, which may involve the disruption of cell cycle progression.
  • Induction of Apoptosis : Studies suggest that this compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antiangiogenic Effects : Nitrobenzoate derivatives have demonstrated potential in inhibiting angiogenesis, thereby limiting tumor growth and metastasis .

Case Studies

Several studies have investigated the effects of nitrobenzoate-derived compounds on cancer cells:

  • Zebrafish Model Study : A recent study utilized zebrafish to evaluate the vascular development effects of a nitrobenzoate-derived compound similar to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate. Results indicated significant impairment in vascular development, suggesting potential applications in targeting angiogenesis in tumors .
  • In Vivo Studies : Animal models treated with derivatives similar to this compound showed reduced tumor size and improved survival rates, highlighting the therapeutic potential of benzo[b]furan derivatives in oncology .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. The compound features a benzo[b]furan moiety, which is known for its diverse pharmacological properties.

Table 1: Key Synthetic Pathways

StepReaction TypeKey ReagentsYield (%)
1Couplingo-Iodophenol + 3-silyl-1-arylpropinone59-69
2DeprotectionTBAF in MethanolVariable
3BromodesilylationAlCl₃ treatment83-86

Biological Activities

Research indicates that compounds similar to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that derivatives of benzo[b]furan can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanisms of action include:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Inhibition of cell proliferation through S-phase arrest.

Table 2: Anticancer Activity Overview

Cell LineIC₅₀ (µM)Mechanism of Action
HepG2<10Apoptosis induction
MCF-7<15S-phase cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against common pathogens such as E. coli and S. aureus, as well as potential antifungal activity.

Therapeutic Potential

The unique structure of 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate positions it as a candidate for drug development in several therapeutic areas:

Anticancer Drugs

Given its ability to induce apoptosis and inhibit cancer cell proliferation, this compound could be further developed into an anticancer agent.

Antimicrobial Agents

The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have documented the efficacy of benzo[b]furan derivatives, including:

  • Study on Anticancer Properties : A recent study demonstrated that modifications to the benzo[b]furan structure significantly enhanced its antiproliferative effects against multiple cancer cell lines .
  • Antimicrobial Efficacy Research : Research findings indicated that certain derivatives exhibited low cytotoxicity while showing significant antibacterial activity, making them suitable candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Compound A : 2-Methoxyethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate (CAS 315237-78-6)
  • Key Differences :
    • Replaces the ethoxycarbonyl group with a 2-methoxyethyl ester .
    • Retains the 3-nitrobenzoyloxy substituent.
  • Impact :
    • Increased polarity due to the methoxyethyl group (TPSA ~120 Ų vs. ~110 Ų for the target compound) .
    • Altered solubility and bioavailability, as seen in analogs with similar substitutions .
Compound B : 2-Methoxyethyl 2-methyl-5-((5-nitrofuran-2-carbonyl)oxy)benzofuran-3-carboxylate (CAS 307551-75-3)
  • Key Differences: Substitutes the 3-nitrobenzoyloxy group with a 5-nitrofuranoyloxy moiety.

Functional Group Modifications in Related Benzofuran Derivatives

Compound C : T-1095 (3-(Benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone 2'-O-glycoside)
  • Key Differences: Features a propiophenone-glycoside side chain instead of nitrobenzoate/ethoxycarbonyl groups.
Compound D : 3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol
  • Key Differences: Lacks ester/nitro groups; contains a phenyl substituent and propanol chain.
  • Impact :
    • Enhanced hydrophilicity (TPSA ~60 Ų) compared to the target compound, favoring different biological targets .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Target Compound and Analogs
Compound Molar Mass (g/mol) TPSA (Ų) logP Key Functional Groups
Target Compound 355.30 ~110 ~3.0 Ethoxycarbonyl, 3-nitrobenzoate
Compound A (CAS 315237-78-6) 369.33 ~120 ~2.8 Methoxyethyl, 3-nitrobenzoate
Compound B (CAS 307551-75-3) 361.28 ~115 ~2.5 Methoxyethyl, 5-nitrofuranoyloxy
Compound C (T-1095) ~500 (estimated) ~200 ~1.5 Glycoside, dihydroxypropiophenone
Table 2: Spectroscopic Data
Compound UV-Vis λmax (nm) ¹H NMR Shifts (Key Peaks)
Target Compound ~265, ~310 δ 8.5 (aromatic H), δ 4.4 (OCH₂)
Compound A ~260, ~315 δ 8.6 (aromatic H), δ 3.8 (OCH₃)
Compound D ~255, ~290 δ 7.8 (aromatic H), δ 3.6 (-OH)

Q & A

What are the optimized synthetic routes for 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate, and how do reaction conditions influence yield?

Basic
The synthesis typically involves multi-step organic reactions, including esterification, coupling, and nitration. Key steps require precise control of temperature (e.g., 60–80°C for nitro group introduction), solvent selection (polar aprotic solvents like DMF for coupling reactions), and reaction time to minimize side products. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Basic
High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1^1H and 13^{13}C NMR verify structural integrity, particularly the ethoxycarbonyl (δ 1.2–1.4 ppm for CH3_3) and nitrobenzoate (δ 8.0–8.5 ppm for aromatic protons) groups. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

How does the reactivity of the nitro group in this compound compare to other electron-withdrawing substituents in ester hydrolysis?

Advanced
The nitro group enhances electrophilicity, accelerating nucleophilic aromatic substitution (NAS) but complicating ester hydrolysis. Controlled alkaline hydrolysis (e.g., NaOH in ethanol/water) at 50°C selectively cleaves the benzoate ester while preserving the nitro group. Contrast with chloro or fluoro substituents shows nitro derivatives require milder conditions to avoid reduction side reactions .

What strategies mitigate competing side reactions during the introduction of the ethoxycarbonyl group?

Advanced
Protecting group strategies, such as temporary silylation of hydroxyl intermediates, prevent undesired acylation. Catalytic methods using DMAP (4-dimethylaminopyridine) improve regioselectivity in ester formation. Computational modeling (DFT) predicts steric hindrance effects from the methyl group on benzo[b]furan, guiding solvent choice (e.g., THF for better solubility) .

How is this compound utilized in enzyme inhibition studies, and what mechanistic insights have been gained?

Advanced
The nitrobenzoate moiety acts as a Michael acceptor, inhibiting cysteine proteases (e.g., cathepsin B) via covalent modification. Kinetic assays (IC50_{50} determination) and X-ray crystallography reveal binding at the enzyme active site. Comparisons with 3-fluoro or 3-chloro analogs show nitro derivatives exhibit slower reversibility, enhancing inhibitory potency .

What are the challenges in assessing the compound’s stability in biological matrices, and how are they addressed?

Advanced
In vitro stability studies in plasma (37°C, pH 7.4) show rapid ester hydrolysis. Stabilization involves co-incubation with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride). LC-MS/MS quantifies degradation products, while deuterated analogs (e.g., 2^{2}H-labeled ethoxy groups) track metabolic pathways .

How do structural analogs of this compound inform SAR studies for antimicrobial applications?

Advanced
Replacing the nitro group with sulfonamide or triazole moieties alters antimicrobial activity against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentration (MIC) assays and logP calculations highlight the nitro group’s role in membrane permeability. Synergistic effects with β-lactams are explored via checkerboard assays .

What computational tools predict the compound’s interactions with biological targets, and how reliable are these models?

Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to cytochrome P450 isoforms. Validation via experimental IC50_{50} data shows strong correlation (R2^2 > 0.85) for nitroaromatic compounds. QSAR models prioritize substituents at the 5-position of benzo[b]furan for optimization .

What are the key differences in photostability between this compound and its de-esterified derivatives?

Advanced
UV-Vis spectroscopy (λ = 300–400 nm) shows the nitrobenzoate group increases photosensitivity, leading to nitro-to-nitrito rearrangement under UV light. Accelerated stability testing (ICH Q1B guidelines) with controlled humidity (75% RH) identifies degradation products via HPLC-DAD. De-esterified analogs exhibit improved stability, suggesting formulation strategies .

How does chirality at the benzofuran methyl group influence pharmacological activity?

Advanced
Enantiomeric separation via chiral HPLC (Chiralpak IA column) reveals R-configuration enhances binding affinity to serotonin receptors (5-HT2A_{2A} Ki_i = 12 nM vs. S-configuration Ki_i = 210 nM). Pharmacokinetic studies in rodents show R-enantiomers have longer half-lives (t1/2_{1/2} = 4.2 h vs. 1.8 h), linked to slower hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.